molecular formula C18H28N4O4S B1435592 2-Methylsulfanyl-6,7-Dihydro-9H-Pyrimido[5,4-E][1,4]Diazepine-5,8-Dicarboxylic Acid Di-Tert-Butyl Ester CAS No. 1251017-28-3

2-Methylsulfanyl-6,7-Dihydro-9H-Pyrimido[5,4-E][1,4]Diazepine-5,8-Dicarboxylic Acid Di-Tert-Butyl Ester

Cat. No.: B1435592
CAS No.: 1251017-28-3
M. Wt: 396.5 g/mol
InChI Key: ULRWCNCHUAYSGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylsulfanyl-6,7-Dihydro-9H-Pyrimido[5,4-E][1,4]Diazepine-5,8-Dicarboxylic Acid Di-Tert-Butyl Ester is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a pyrimido-diazepine core, making it a subject of interest for researchers exploring new therapeutic agents and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylsulfanyl-6,7-Dihydro-9H-Pyrimido[5,4-E][1,4]Diazepine-5,8-Dicarboxylic Acid Di-Tert-Butyl Ester typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimido-Diazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted pyrimidine and reacting it with a suitable diamine can lead to the formation of the diazepine ring.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions, where a thiol group reacts with a methylating agent.

    Esterification: The final step involves the esterification of the carboxylic acid groups with tert-butyl alcohol in the presence of an acid catalyst to form the di-tert-butyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Batch or Continuous Flow Reactors: To control reaction conditions precisely and improve scalability.

    Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.

    Purification Techniques: Advanced purification techniques such as recrystallization, chromatography, and distillation to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfanyl-6,7-Dihydro-9H-Pyrimido[5,4-E][1,4]Diazepine-5,8-Dicarboxylic Acid Di-Tert-Butyl Ester can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The diazepine ring can be reduced under hydrogenation conditions.

    Substitution: The ester groups can be hydrolyzed to carboxylic acids, and further functionalized through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride (LiAlH4).

    Nucleophiles: Alcohols, amines, thiols for substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.

    Reduced Diazepine Derivatives: From reduction reactions.

    Functionalized Esters and Acids: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The diazepine core is particularly interesting for its potential interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of 2-Methylsulfanyl-6,7-Dihydro-9H-Pyrimido[5,4-E][1,4]Diazepine-5,8-Dicarboxylic Acid Di-Tert-Butyl Ester depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate interaction.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Disrupting Cellular Processes: Interfering with DNA replication or protein synthesis in microbial cells.

Comparison with Similar Compounds

Similar Compounds

    2-Methylsulfanyl-6,7-Dihydro-9H-Pyrimido[5,4-E][1,4]Diazepine-5,8-Dicarboxylic Acid Methyl Ester: Similar structure but with methyl esters instead of tert-butyl esters.

    6,7-Dihydro-9H-Pyrimido[5,4-E][1,4]Diazepine-5,8-Dicarboxylic Acid Di-Tert-Butyl Ester: Lacks the methylsulfanyl group.

Uniqueness

The presence of the methylsulfanyl group and the di-tert-butyl ester functional groups make 2-Methylsulfanyl-6,7-Dihydro-9H-Pyrimido[5,4-E][1,4]Diazepine-5,8-Dicarboxylic Acid Di-Tert-Butyl Ester unique. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

ditert-butyl 2-methylsulfanyl-7,9-dihydro-6H-pyrimido[5,4-e][1,4]diazepine-5,8-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O4S/c1-17(2,3)25-15(23)21-8-9-22(16(24)26-18(4,5)6)13-10-19-14(27-7)20-12(13)11-21/h10H,8-9,11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRWCNCHUAYSGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C2=CN=C(N=C2C1)SC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylsulfanyl-6,7-Dihydro-9H-Pyrimido[5,4-E][1,4]Diazepine-5,8-Dicarboxylic Acid Di-Tert-Butyl Ester
Reactant of Route 2
Reactant of Route 2
2-Methylsulfanyl-6,7-Dihydro-9H-Pyrimido[5,4-E][1,4]Diazepine-5,8-Dicarboxylic Acid Di-Tert-Butyl Ester
Reactant of Route 3
2-Methylsulfanyl-6,7-Dihydro-9H-Pyrimido[5,4-E][1,4]Diazepine-5,8-Dicarboxylic Acid Di-Tert-Butyl Ester
Reactant of Route 4
2-Methylsulfanyl-6,7-Dihydro-9H-Pyrimido[5,4-E][1,4]Diazepine-5,8-Dicarboxylic Acid Di-Tert-Butyl Ester
Reactant of Route 5
2-Methylsulfanyl-6,7-Dihydro-9H-Pyrimido[5,4-E][1,4]Diazepine-5,8-Dicarboxylic Acid Di-Tert-Butyl Ester
Reactant of Route 6
2-Methylsulfanyl-6,7-Dihydro-9H-Pyrimido[5,4-E][1,4]Diazepine-5,8-Dicarboxylic Acid Di-Tert-Butyl Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.